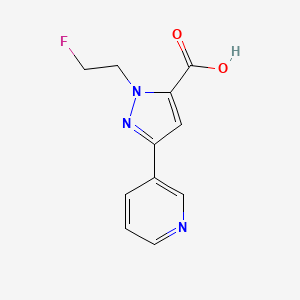

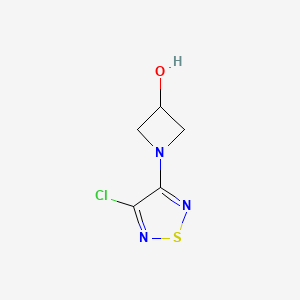

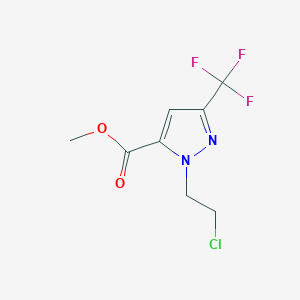

![molecular formula C11H11N3OS B1481578 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2098011-32-4](/img/structure/B1481578.png)

2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Vue d'ensemble

Description

“2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . This compound also contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, which shares some structural similarities with the compound .Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiophene ring and an imidazole ring as key structural elements . The exact molecular structure would require further analysis or experimental data for confirmation.Applications De Recherche Scientifique

Pharmacology

In pharmacology, this compound’s imidazole and thiophene moieties are of particular interest due to their presence in many pharmacologically active molecules. Imidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties . Thiophene derivatives have been used in the synthesis of various drugs due to their effectiveness in biological functions such as anti-inflammatory and anti-cancer activities .

Material Science

In material science, the thiophene component of the compound is valuable. Thiophene and its derivatives are used in the development of novel materials due to their conductive properties. They are particularly significant in the field of organic electronics, where they are used in the creation of organic thin-film transistors and photovoltaic cells .

Biochemistry

Biochemically, the compound can be involved in the study of enzyme interactions and inhibition, given the structural similarity of imidazole to the amino acid histidine, which is often found in the active sites of enzymes. This similarity allows for the potential use of the compound in enzyme inhibition studies, which is crucial for understanding metabolic pathways and developing new drugs .

Agriculture

In agriculture, compounds with imidazole and thiophene rings can be used to develop new pesticides and herbicides. Their structural complexity allows for a wide range of activity against various pests and diseases that affect crops. The research into these compounds continues to be important for the development of safer and more effective agricultural chemicals .

Environmental Science

Environmental science can benefit from the study of such compounds in the development of sensors and indicators for pollutants. The reactivity of the imidazole and thiophene rings with different environmental factors can be utilized to detect the presence of specific chemicals in the environment, aiding in pollution control and environmental monitoring .

Antimicrobial Research

The antimicrobial properties of imidazole derivatives make them candidates for the development of new antimicrobial agents. With increasing antibiotic resistance, the need for new and effective antimicrobials is critical. Research into compounds like 2-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)ethanol could lead to the discovery of novel drugs to combat resistant strains of bacteria and fungi .

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound

Result of Action

Imidazole derivatives have been shown to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Propriétés

IUPAC Name |

2-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c15-5-4-13-2-3-14-11(13)7-10(12-14)9-1-6-16-8-9/h1-3,6-8,15H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCOHRNUBZGAPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN3C=CN(C3=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

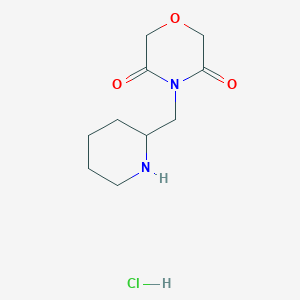

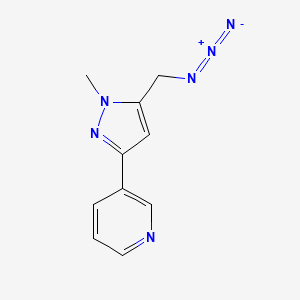

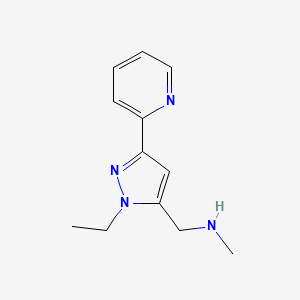

![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1481508.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1481515.png)